![molecular formula C7H8Cl2N2 B1465046 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1241725-93-8](/img/structure/B1465046.png)
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Overview
Description
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is used as a biochemical reagent in life science related research . It is part of a class of compounds known as pyrrolopyridines, which are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring .
Physical And Chemical Properties Analysis
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a solid substance . It has a molecular weight of 191.06 . The compound is stored in a refrigerator and is shipped at room temperature .
Scientific Research Applications
Pharmaceutical Research Antidiabetic Agents
The pyrrolo[3,4-c]pyridine scaffold is known for its biological activity and has been studied for its potential in treating disorders related to elevated blood glucose levels, such as diabetes and cardiovascular diseases. Compounds like 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride may find application in the development of antidiabetic agents due to their ability to reduce blood glucose .
Biochemical Reagent Life Science Research
This compound can serve as a biochemical reagent in life science research. It may be used as a biological material or organic compound for studies related to various biological processes .
Cancer Research Migration and Invasion Assays
In cancer research, compounds with the pyrrolopyridine core may be evaluated for their effects on cell migration and invasion abilities, which are crucial aspects of cancer metastasis. Such studies can lead to the development of new therapeutic agents .
Chemical Synthesis Building Block
The compound is also valuable as a building block in chemical synthesis. It can be used to create more complex molecules for further study or potential applications in various fields .
Synthetic Chemistry Pyrrolopyrazine Derivatives
It may also be involved in the synthesis of pyrrolopyrazine derivatives, which have their own set of biological activities and potential applications in medicinal chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to be effective in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
Given its potential role in glucose metabolism , it may interact with its targets to modulate the activity of key enzymes or transporters, thereby influencing glucose levels in the body.
Biochemical Pathways
, related compounds have been associated with the regulation of glucose metabolism. Therefore, it may influence pathways such as glycolysis, gluconeogenesis, or insulin signaling.
Result of Action
Related compounds have been found to reduce blood glucose levels , suggesting that it may have a similar effect.
properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGJBRWXZDWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.